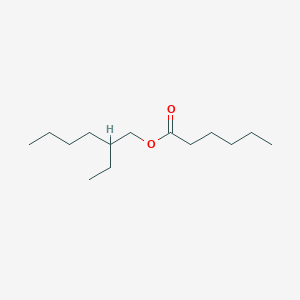

Hexanoic acid, 2-ethylhexyl ester

Description

Contextual Significance in Contemporary Chemical Science

In modern chemical science, Hexanoic acid, 2-ethylhexyl ester is significant primarily for its applications as an emollient and emulsifier in the cosmetic and pharmaceutical industries. mdpi.comresearchgate.net Its structure allows it to improve the spreading and wetting behavior of products when applied to the skin. mdpi.comresearchgate.net The compound is also researched for its potential as a lubricant additive and plasticizer. mdpi.comguidechem.com

A major focus of contemporary research is the development of sustainable and environmentally friendly synthesis methods, aligning with the principles of "green chemistry." proquest.comresearchgate.net This involves a shift from traditional chemical synthesis, which often requires high temperatures and metal catalysts, towards biocatalytic processes. mdpi.commdpi.com The use of enzymes, particularly immobilized lipases like Novozym® 435, in solvent-free systems is a key area of investigation, aiming to reduce energy consumption and utilize renewable raw materials. mdpi.comproquest.comresearchgate.net The high biodegradability of branched-chain esters further enhances their significance as an environmentally friendly alternative to some conventional chemicals. mdpi.com

Evolution of Research Perspectives on Branched-Chain Esters

Research into branched-chain esters (BCEs) has evolved significantly over time. Initially, their utility was primarily recognized in the cosmetics industry for their favorable sensory properties, providing a less greasy feel in formulations compared to traditional oils. google.comaston-chemicals.com

The perspective has since broadened, with a growing emphasis on the functional benefits derived from their unique molecular structure. The branches in their carbon chains disrupt crystallization, leading to lower melting and pour points. mdpi.comresearchgate.net This property makes them highly suitable for applications at low temperatures, such as in biolubricants. mdpi.com

Furthermore, the research landscape has been reshaped by the drive for sustainability. Early synthesis methods have been increasingly replaced by biocatalytic routes. Academic studies now delve into the complexities of these enzymatic reactions, exploring different lipases and reaction conditions to optimize efficiency. researchgate.netproquest.com This shift reflects a move towards processes that are not only effective but also economically viable and environmentally benign for industrial-scale production. proquest.comsemanticscholar.org

Academic Research Trajectories and Objectives

Current academic research on this compound and related BCEs is following several distinct trajectories:

Optimization of Biocatalytic Synthesis: A primary goal is to enhance the efficiency of enzymatic synthesis. Researchers are investigating the influence of various parameters, including temperature, substrate molar ratios, and biocatalyst concentration, to achieve high conversion rates. researchgate.netproquest.comresearchgate.net Studies have explored strategies like using a molar excess of the alcohol component to compensate for evaporation at higher temperatures, thereby increasing product yield. proquest.comsemanticscholar.org

Kinetic Modeling: There is a strong focus on understanding the kinetics of the esterification reaction. Research has shown that the synthesis of 2-ethylhexyl-2-ethylhexanoate catalyzed by Novozym 435 follows a Ping-Pong Bi-Bi mechanism. researchgate.net A key finding is the inhibitory effect of high concentrations of the acid substrate on the lipase's activity. researchgate.netresearchgate.net Developing accurate kinetic models is crucial for designing efficient industrial reactors and overcoming these limitations.

Process Sustainability and "Green" Metrics: A significant research objective is the development of wholly sustainable processes. This includes conducting reactions in solvent-free mediums to reduce chemical waste and assessing the reusability of immobilized enzymes to lower costs. proquest.comsemanticscholar.org Researchers calculate "green metrics" and perform preliminary economic studies to evaluate the industrial feasibility and environmental impact of these biocatalytic methods. proquest.com

Exploration of Novel Branched-Chain Esters: While this compound is a key compound, the complexities associated with its synthesis, such as long reaction times, have prompted research into other BCEs. researchgate.netresearchgate.net Studies on the synthesis of esters like 2-ethylhexyl 2-methylhexanoate aim to find alternatives that can be produced more efficiently while retaining desirable properties for low-temperature applications. proquest.comsemanticscholar.orgresearchgate.net

Detailed Research Findings

Physicochemical Properties

The properties of this compound and its precursors are central to understanding its applications.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |

| This compound | 7425-14-1 | C₁₆H₃₂O₂ | 256.42 | ~288 - 299.7 | ~ -18.1 |

| 2-Ethylhexanoic acid | 149-57-5 | C₈H₁₆O₂ | 144.21 | 228 | -59 |

| 2-Ethyl-1-hexanol | 104-76-7 | C₈H₁₈O | 130.23 | 184.6 | -76 |

Data sourced from references industrialchemicals.gov.auguidechem.comchemicalbook.comwikipedia.orgnih.gov. Note that some values are estimates.

Enzymatic Synthesis Research

Academic studies have focused extensively on optimizing the synthesis of branched-chain esters using lipase (B570770) catalysts.

| Study Focus | Enzyme Used | Key Findings & Conditions | Conversion/Yield | Reference |

| Synthesis of 2-ethylhexyl-2-ethylhexanoate | Novozym 435 | Reaction in n-hexane solvent. Kinetic study identified a Ping-Pong Bi-Bi mechanism with inhibition by 2-ethylhexanoic acid. | 83% conversion in 40 hours. | researchgate.netresearchgate.net |

| Synthesis of 2-ethylhexyl 2-methylhexanoate | Novozym® 435 | Solvent-free synthesis. Optimal conditions: 70°C with a 10% molar excess of alcohol. Enzyme reusable for up to six cycles. | 97% conversion. | proquest.comsemanticscholar.org |

| Synthesis of 2-ethylhexyl 2-methylhexanoate | Novozym® 435 | Alternative strategy using a higher temperature (80°C) and a 20% excess of alcohol to reduce reaction time. | 99% conversion. | proquest.comsemanticscholar.org |

Structure

3D Structure

Properties

IUPAC Name |

2-ethylhexyl hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O2/c1-4-7-9-11-14(15)16-12-13(6-3)10-8-5-2/h13H,4-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRNFTMKPBPCPJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)OCC(CC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20884884 | |

| Record name | Hexanoic acid, 2-ethylhexyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20884884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16397-75-4 | |

| Record name | 2-Ethylhexyl hexanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16397-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexanoic acid, 2-ethylhexyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016397754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanoic acid, 2-ethylhexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexanoic acid, 2-ethylhexyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20884884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethylhexyl hexanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.754 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Pathways and Reaction Engineering of Hexanoic Acid, 2 Ethylhexyl Ester

Biocatalytic Approaches to Ester Production

Enzymatic Synthesis Using Immobilized Lipases

Kinetic Modeling and Mechanistic Elucidation of Biocatalyzed Reactions

The biocatalytic synthesis of 2-ethylhexyl hexanoate (B1226103) from hexanoic acid and 2-ethylhexanol using immobilized lipase (B570770), such as Novozym 435, is often described by a Ping-Pong Bi-Bi mechanism. researchgate.net This model involves the formation of an acyl-enzyme intermediate.

In a study investigating the direct esterification in n-hexane, it was found that the reaction follows a Ping-Pong Bi-Bi mechanism with inhibition by one of the substrates, 2-ethylhexanoic acid. researchgate.net The kinetic parameters for this reaction were determined, providing a quantitative understanding of the reaction rates.

| Kinetic Parameter | Value | Unit |

| Rmax | 37.59 | mmol h⁻¹ g⁻¹ |

| KmAl (2-ethyl-1-hexanol) | 1.51 | M |

| KmAc (2-ethylhexanoic acid) | 0.78 | M |

| KiAc (inhibition by 2-ethylhexanoic acid) | 1.55 | M |

| Table 1: Kinetic parameters for the synthesis of 2-ethylhexyl-2-ethylhexanoate catalyzed by Novozym 435 in n-hexane. researchgate.net |

The model predicts that the initial reaction rate increases with the concentration of 2-ethyl-1-hexanol, while high concentrations of 2-ethylhexanoic acid lead to substrate inhibition, reducing the reaction rate. researchgate.net This inhibitory effect is a crucial consideration for process design and optimization.

Enhancing Process Productivity and Enzyme Reusability

To improve the economic viability of biocatalytic processes, enhancing productivity and ensuring the reusability of the enzyme are paramount. For the synthesis of a similar ester, 2-ethylhexyl 2-methylhexanoate, operating in a fed-batch reactor at 80°C for 6 hours yielded a product with 92.5% purity. researchgate.net This strategy resulted in a process productivity of 0.15 kg of product per liter of reactor per hour and a biocatalyst productivity of 167.09 kg of product per kg of biocatalyst. researchgate.net

The reusability of the immobilized lipase, Novozym® 435, has been demonstrated to be effective for at least five consecutive reaction cycles without a significant loss of activity. researchgate.net In another study focused on 2-ethylhexyl 2-ethylhexanoate (B8288628), carrying out the synthesis at 70°C with a 10% molar excess of alcohol allowed for six uses of the immobilized enzyme, achieving a productivity of 203.84 kg of product per kg of biocatalyst. researchgate.net The development of packed bed bioreactors with recirculation systems has also been shown to be a scalable and efficient method for the industrial production of similar esters like 2-ethylhexyl palmitate, achieving a maximum esterification yield of 98% and maintaining an average yield of about 95% over 30 batches (more than 300 hours). researchgate.net

Transesterification Reactions for Ester Formation

An alternative route to direct esterification for producing hexanoic acid, 2-ethylhexyl ester is through transesterification. This involves the reaction of an existing ester with an alcohol to form a new ester. For instance, palm oil methyl ester (POME) can be reacted with 2-ethylhexanol in a transesterification reaction. researchgate.net In one study, this process yielded 98% of palm oil-based ethylhexyl ester in under 30 minutes. researchgate.net The kinetics of this reversible reaction were investigated under vacuum and with an excess of 2-ethylhexanol to drive the reaction to completion by continuously removing the methanol (B129727) byproduct. researchgate.net The Ping-Pong Bi-Bi model has also been used to describe the transesterification reaction of 2-ethylhexyl hexanoate with 2-ethylhexanol. researchgate.net

Theoretical Studies in Reaction Kinetics

Computational Approaches to Reaction Rate Prediction

Computational methods are increasingly being employed to understand and predict reaction kinetics in esterification systems. researchgate.net De novo computational design, for example, has been used to create lipases with specific activities. nih.gov By combining quantum-mechanical approaches with molecular dynamics simulations and RosettaDesign applications, researchers can design enzymes with enhanced catalytic activity towards specific substrates. nih.gov These computational tools allow for the optimization of the enzyme's active site and substrate binding, leading to more efficient biocatalysts. nih.gov While specific computational studies for this compound are not detailed in the provided context, the principles and methodologies are applicable to this system for predicting reaction rates and understanding enzyme-substrate interactions at a molecular level.

Inhibition Phenomena in Esterification Systems

Inhibition by substrates is a common phenomenon in lipase-catalyzed esterification reactions. As mentioned earlier, in the synthesis of 2-ethylhexyl-2-ethylhexanoate, 2-ethylhexanoic acid acts as an inhibitor. researchgate.net The inhibition constant (KiAc) was determined to be 1.55 M, indicating that at higher concentrations, the acid significantly reduces the enzyme's catalytic efficiency. researchgate.net This inhibition is often competitive, where the acid competes with the alcohol for binding to the acyl-enzyme intermediate, forming a dead-end complex that does not lead to product formation. researchgate.net Understanding these inhibition patterns is critical for optimizing substrate concentrations to maximize productivity and avoid enzyme inactivation. researchgate.netacs.org

Green Chemistry Principles in Ester Synthesis

The synthesis of this compound can be evaluated through the lens of green chemistry principles. The biocatalytic route, in particular, aligns well with several of these principles.

Use of Biocatalysts: Employing enzymes like lipases instead of traditional acid or base catalysts avoids the use of corrosive and hazardous materials, reduces waste, and often leads to higher selectivity under milder reaction conditions. researchgate.netnih.gov

Atom Economy: This principle aims to maximize the incorporation of all materials used in the process into the final product. youtube.com While direct esterification has a high theoretical atom economy (with water as the only byproduct), transesterification can also be designed to be atom-efficient, especially if the displaced alcohol can be recovered and reused.

Solvent-Free Conditions: Conducting reactions in solvent-free systems is a key aspect of green chemistry, as it eliminates the environmental and safety concerns associated with organic solvents. researchgate.net The synthesis of similar esters has been successfully carried out in solvent-free media, which is a desirable approach for the production of this compound. researchgate.net

Energy Efficiency: Biocatalytic reactions often proceed under milder temperature and pressure conditions compared to traditional chemical synthesis, leading to lower energy consumption. researchgate.net For example, the enzymatic synthesis of 2-ethylhexyl 2-ethylhexanoate was optimized at 70°C. researchgate.net

Renewable Feedstocks: While the provided information primarily discusses synthesis from conventional chemical feedstocks, the use of biocatalysts opens the door to utilizing renewable resources. For instance, hexanoic acid can be produced through fermentation, and 2-ethylhexanol can potentially be derived from bio-based sources.

A preliminary economic study and the calculation of Green Metrics for the synthesis of 2-ethylhexyl-2-ethylhexanoate established that operating with a 30% molar excess of the acid was the best option to obtain a product with 92.6% purity at a lower cost and in accordance with the 12 Principles of Green Chemistry. researchgate.net

Advanced Analytical Methodologies for Characterization of Hexanoic Acid, 2 Ethylhexyl Ester

Chromatographic Separation and Detection

Chromatographic methods are fundamental in separating and identifying the components of a mixture. For "Hexanoic acid, 2-ethylhexyl ester," both gas and liquid chromatography are employed to ensure its purity and determine its composition.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Ester Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like "this compound." In this method, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. The separated components then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique fragmentation pattern that acts as a chemical fingerprint.

GC-MS is widely used for the identification and quantification of esters in various matrices. For instance, the analysis of related compounds, such as di(2-ethylhexyl)phthalate (DEHP), a common plasticizer, often involves GC-MS. shimadzu.com The mass spectrum of "this compound" would exhibit characteristic fragments resulting from the cleavage of the ester bond and fragmentation of the alkyl chains. The NIST Mass Spectrometry Data Center provides reference spectra for "this compound," which can be used for its identification in unknown samples. nih.gov The main library entry for this compound shows a total of 80 peaks, with the top peak at a mass-to-charge ratio (m/z) of 99. nih.gov

The fragmentation pattern of esters in GC-MS is well-understood. For ethyl hexanoate (B1226103), a related ester, the molecular ion peak is observed at m/z 144. researchgate.net In the case of "this compound," which has a molecular weight of 228.37 g/mol , the molecular ion peak would be expected at a similar m/z value. nih.gov The fragmentation would likely involve the loss of the 2-ethylhexyl group or parts of the hexanoic acid chain.

| Parameter | Value | Source |

|---|---|---|

| NIST Number | 279277 | nih.gov |

| Library | Main library | nih.gov |

| Total Peaks | 80 | nih.gov |

| Top Peak (m/z) | 99 | nih.gov |

High Performance Liquid Chromatography (HPLC) for Purity and Composition Assessment

High-performance liquid chromatography (HPLC) is another essential technique for the analysis of "this compound," particularly for assessing its purity and the composition of non-volatile mixtures. In HPLC, the sample is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the components between the two phases.

For compounds like "this compound," a reverse-phase HPLC method is often suitable. This involves a non-polar stationary phase and a polar mobile phase. For instance, a method for analyzing the related compound 2-ethylhexanoic acid uses a C18 column with a mobile phase of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.com While specific HPLC methods for "this compound" are not detailed in the provided search results, a similar approach would likely be effective. The purity of the ester can be determined by the area of its peak relative to the total area of all peaks in the chromatogram.

Retention Index Studies in Chromatography

The retention index (RI), often referred to as the Kovats retention index, is a valuable tool in gas chromatography for standardizing retention times. It relates the retention time of a compound to the retention times of n-alkanes, which are used as standards. This allows for the comparison of retention data across different instruments and laboratories.

The Kovats retention index for "this compound" on a standard non-polar column is reported as 1497 by the NIST Mass Spectrometry Data Center. nih.gov This value can be used to confirm the identity of the compound in a complex mixture by comparing its experimentally determined retention index with the library value. For comparison, the retention index of the related compound 2-ethylhexanoic acid on a standard non-polar column is around 1117-1128. nih.govnist.gov

| Compound | Retention Index (Standard Non-polar) | Source |

|---|---|---|

| This compound | 1497 | nih.gov |

| 2-Ethylhexanoic acid | 1085.19 - 1161 | nih.gov |

Spectroscopic Identification and Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure of a compound. For "this compound," NMR and FTIR spectroscopy are indispensable for confirming its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed molecular structure of a compound by providing information about the chemical environment of individual atoms. Both ¹H NMR and ¹³C NMR are used to characterize "this compound."

¹H NMR: The ¹H NMR spectrum of "this compound" will show distinct signals for the different types of protons in the molecule. The protons on the carbon adjacent to the ester oxygen (the -OCH₂- group of the 2-ethylhexyl moiety) would appear as a characteristic multiplet. The protons of the methyl and methylene (B1212753) groups in both the hexanoate and 2-ethylhexyl chains will also have specific chemical shifts and splitting patterns.

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in "this compound" will give a distinct signal. The carbonyl carbon of the ester group will have a characteristic chemical shift in the downfield region (typically around 170-180 ppm). The carbons of the alkyl chains will appear in the upfield region of the spectrum. While a specific spectrum for "this compound" is not readily available in the search results, data for the parent acid, 2-ethylhexanoic acid, is available and shows characteristic peaks. guidechem.com

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of "this compound" is characterized by specific absorption bands that confirm its ester functionality.

A strong, sharp absorption band is expected in the region of 1750-1735 cm⁻¹ due to the C=O (carbonyl) stretching vibration of the saturated ester group. libretexts.orgorgchemboulder.com Additionally, two strong C-O stretching bands are characteristic of esters and typically appear in the region of 1300-1000 cm⁻¹. quimicaorganica.orgspectroscopyonline.com The spectrum will also show C-H stretching vibrations for the alkyl chains around 3000-2850 cm⁻¹. The vapor phase IR spectrum for "this compound" is available in the PubChem database. nih.gov

| Functional Group | Absorption Range (cm⁻¹) | Source |

|---|---|---|

| C=O Stretch (Saturated Ester) | 1750-1735 | libretexts.orgorgchemboulder.com |

| C-O Stretch | 1300-1000 (two bands) | quimicaorganica.orgspectroscopyonline.com |

Thermogravimetric Analysis (TGA) in Material Characterization Studies

Thermogravimetric Analysis (TGA) is a crucial technique for determining the thermal stability and decomposition characteristics of materials like this compound. This method involves measuring the change in mass of a sample as it is heated over time in a controlled atmosphere. The resulting data provides insights into the material's thermal degradation profile.

In a study investigating the properties of various synthetic esters, the thermal stability of esters derived from 2-ethylhexanoic acid was evaluated using TGA. ekb.eg The analysis revealed that the onset temperature of decomposition is a key indicator of thermal stability. ekb.eg For instance, the TGA and its derivative (DTG) curves for a series of branched synthetic esters based on 2-ethyl hexanoic acid showed that the thermal stability is influenced by the alcohol moiety used in the esterification process. ekb.eg Specifically, an ester synthesized from 2-ethylhexanoic acid and pentaerythritol (B129877) exhibited the highest thermal stability among the tested compounds. ekb.eg

The following table summarizes the typical information obtained from a TGA analysis of an ester like this compound:

| Parameter | Description | Significance for this compound |

| Onset Decomposition Temperature (°C) | The temperature at which significant mass loss begins. | Indicates the upper-temperature limit for the ester's application before significant degradation occurs. |

| Peak Decomposition Temperature (°C) | The temperature at which the rate of mass loss is at its maximum (from the DTG curve). | Provides information on the point of most rapid degradation. |

| Residual Mass (%) | The percentage of the initial mass remaining at the end of the analysis. | Can indicate the formation of non-volatile decomposition products. |

It is important to note that the thermal decomposition of materials containing a 2-ethylhexyl group can lead to the formation of various byproducts. nih.gov

Other Quantitative Analytical Techniques (e.g., Acid Number Determination)

Besides TGA, other quantitative methods are essential for characterizing this compound and ensuring its quality. One such critical parameter is the acid number (or acid value).

The acid number is a measure of the amount of free acids present in a substance. pharmaguideline.comtaylorandfrancis.com It is typically expressed in milligrams of potassium hydroxide (B78521) (KOH) required to neutralize the free acids in one gram of the sample. pharmaguideline.comtaylorandfrancis.com A low acid number is desirable for esters used in applications like lubricants, as it indicates a high degree of esterification and low levels of corrosive free acids. ekb.eg The presence of free fatty acids can arise from incomplete reaction during synthesis or from hydrolysis of the ester over time, which can be accelerated by moisture. pharmaguideline.com

The determination of the acid value is often carried out by titration. taylorandfrancis.comslideshare.net The sample is dissolved in a suitable solvent, and a standardized solution of a base, typically potassium hydroxide, is added until the endpoint is reached, which can be detected using a color indicator or potentiometrically. taylorandfrancis.comslideshare.netjst.go.jp The ester value can be subsequently calculated by subtracting the acid value from the saponification value. slideshare.netscribd.com

For esters that may be susceptible to hydrolysis under alkaline conditions (alkali-labile esters), alternative methods have been developed to avoid falsely high acid values. jst.go.jp One such method involves the use of a fluorescent labeling reagent to quantify free carboxyl groups via High-Performance Liquid Chromatography (HPLC). jst.go.jp

The following table outlines the significance of acid number determination for this compound:

| Analytical Parameter | Method | Significance |

| Acid Number (mg KOH/g) | Titration with potassium hydroxide. taylorandfrancis.comslideshare.net | A low acid number indicates a high purity of the ester and minimal presence of free hexanoic acid, which is crucial for performance and stability in many applications. ekb.eg |

| Ester Value | Calculated from Saponification Value and Acid Value. slideshare.netscribd.com | Indicates the amount of ester present in the sample. scribd.com |

In a study on synthetic esters based on 2-ethyl hexanoic acid, the total acid number for the prepared compounds was found to be very low, and in some cases nil, indicating that the esterification process was successful. ekb.eg

Research on Applications of Hexanoic Acid, 2 Ethylhexyl Ester in Functional Materials

Studies on its Role in Polymer Science and Plasticization

The utility of hexanoic acid, 2-ethylhexyl ester in polymer science is largely attributed to its function as a plasticizer. Plasticizers are additives that increase the flexibility, workability, and durability of polymers. The branched structure of 2-ethylhexyl hexanoate (B1226103) inhibits crystallization, which, combined with its low volatility, makes it a suitable candidate for these applications. wikipedia.org

The effectiveness of a plasticizer is highly dependent on its compatibility and interfacial interactions with the polymer matrix. Research has shown that the polarity and molecular geometry of esters play a crucial role in their compatibility with polymers like polyvinyl chloride (PVC). For instance, studies on analogous succinate (B1194679) esters have demonstrated that those with a molecular structure comparable to traditional phthalate (B1215562) plasticizers, such as di(2-ethylhexyl) phthalate (DEHP), exhibit good plasticizing properties in PVC. mdpi.com The interaction between the plasticizer and the polymer occurs at a molecular level, where the plasticizer molecules position themselves between the polymer chains, reducing intermolecular forces and thereby increasing flexibility.

While specific studies focusing solely on the interfacial interactions of 2-ethylhexyl hexanoate with PVC and polyvinyl butyral (PVB) are not extensively detailed in the provided results, the general principles of plasticizer-polymer interaction apply. The ester groups in 2-ethylhexyl hexanoate can interact with the polar sites in the PVC polymer, leading to a compatible blend. The efficiency of this interaction influences the final properties of the plasticized material.

The incorporation of plasticizers significantly alters the mechanical properties of polymers. Generally, the addition of a plasticizer like 2-ethylhexyl hexanoate to a rigid polymer like PVC leads to a decrease in tensile strength and Young's modulus, while increasing the elongation at break. mdpi.com This is a direct consequence of the increased free volume and mobility of the polymer chains.

Studies on alternative plasticizers for PVC have shown that the type and concentration of the plasticizer are critical in determining the final mechanical performance. mdpi.com For example, research on succinate-based plasticizers revealed that their effectiveness is comparable to that of DEHP, a commonly used but now restricted phthalate plasticizer. mdpi.com While direct data for 2-ethylhexyl hexanoate is limited, it is expected to follow a similar trend, where its concentration can be tailored to achieve the desired balance of flexibility and strength in the final polymer product.

A significant concern with plasticizers is their tendency to migrate out of the polymer matrix over time, which can lead to a loss of flexibility and potential environmental and health concerns. mdpi.commdpi.com Volatility is another important characteristic, as less volatile plasticizers are more permanent. wikipedia.org

Research has focused on developing plasticizers with low migration and volatility. researchgate.net Studies comparing the migration of different plasticizers from PVC have shown that molecular weight and structure play a significant role. For instance, tri(2-ethylhexyl) trimellitate (TOTM) exhibits significantly lower migration rates from PVC medical tubing compared to DEHP. nih.gov Similarly, alternative plasticizers like diisononylcyclohexane-1,2-dicarboxylate (DINCH) and di(2-ethylhexyl) terephthalate (B1205515) (DEHT) have shown lower leachability into blood products from PVC bags compared to DEHP. nih.gov While specific migration data for 2-ethylhexyl hexanoate is not provided, its relatively high molecular weight and branched structure suggest it would have lower volatility compared to smaller, linear esters.

There is a growing demand for biodegradable plasticizers derived from renewable resources to replace traditional phthalate-based plasticizers. researchgate.net Research in this area includes the development of plasticizers from bio-based sources like succinic acid, citric acid, and vegetable oils. researchgate.netroquette.com

For example, bio-based succinic acid can be reacted with alcohols like 2-ethylhexanol to produce biodegradable plasticizers. roquette.com These bio-based plasticizers have shown promising results in terms of both performance and biodegradability. mdpi.com While 2-ethylhexyl hexanoate itself is not directly highlighted as a biodegradable plasticizer in the search results, its components, hexanoic acid and 2-ethylhexanol, can be derived from or are compatible with bio-based production routes, suggesting its potential inclusion in biodegradable formulations.

Research in Advanced Lubricant Formulations

Synthetic esters are a crucial class of base fluids for high-performance lubricants due to their excellent properties, including good thermal stability, low-temperature performance, and biodegradability. ekb.egekb.eg

This compound is part of the family of synthetic esters investigated for use in lubricant formulations. The branching in its structure is key to its desirable lubricant properties, as it helps to lower the pour point and reduce viscosity at low temperatures. wikipedia.org

Research has been conducted on synthesizing various branched esters from 2-ethylhexanoic acid and different alcohols to evaluate their performance as synthetic lubricating oils. ekb.egekb.eg These studies have confirmed that the resulting esters possess low pour points and high viscosity indices, which are critical parameters for lubricants operating over a wide temperature range. ekb.egekb.eg

Furthermore, the synthesis of esters like 2-ethylhexyl ester for applications such as drilling fluids has been optimized. bohrium.comresearchgate.net These ester-based fluids are valued for their high thermal and hydrolytic stability. bohrium.com The properties of a synthesized 2-ethylhexyl ester for drilling fluid applications are summarized in the table below.

| Property | Value |

| Kinematic Viscosity @ 40°C | 5 mm²/s |

| Kinematic Viscosity @ 100°C | 1.5 mm²/s |

| Specific Gravity | 0.854 |

| Flash Point | 170°C |

| Pour Point | -7°C |

| Table based on data for a synthesized 2-ethylhexyl ester for drilling fluid formulation. bohrium.com |

The development of biolubricants is another active area of research, where esters are synthesized using enzymatic processes to create more environmentally friendly products. researchgate.net These second-generation biolubricants often feature branched structures to improve their performance and stability. researchgate.net

Performance Enhancement Studies in High-Demand Lubricant Applications

This compound is recognized for its role in enhancing the performance of lubricants, especially in demanding applications. Esters, in general, are noted for their excellent lubricity, biodegradability, low toxicity, and good thermal stability, making them a versatile class of base fluids for the lubricant industry. ekb.eg The branched-chain structure of 2-ethylhexyl hexanoate contributes to a desirable combination of properties, including a low pour point and a high viscosity index, which are critical for lubricants operating under extreme temperature variations. ekb.egekb.eg

Research into synthetic esters derived from 2-ethylhexanoic acid has demonstrated their potential as high-performance lubricants. ekb.egekb.eg These esters are often blended with other base oils and additives to achieve specific performance targets. For instance, the use of esters can help reduce the viscosity of lubricant formulations while maintaining or even improving their lubricating properties. wikipedia.org Studies on diesters, such as those derived from sebacic acid and 2-ethylhexanol, have shown that they are suitable for use at both low and high temperatures, a key requirement for aviation lubricants. dtic.mil The addition of 2-ethylhexyl hexanoate can improve the cold-flow properties and thermal stability of the final lubricant product.

A study on various branched synthetic esters of 2-ethylhexanoic acid revealed that their performance as lubricating oils was notable, exhibiting low pour points and high viscosity indices. ekb.eg The molecular weight and structure of the alcohol used in the esterification process were found to directly influence these properties. For example, an increase in the alkyl chain length can lead to an increase in the viscosity index. ekb.eg

Table 1: Lubricant Performance Characteristics

| Property | Observation | Reference |

|---|---|---|

| Pour Point | Prepared compounds exhibit low pour points. | ekb.egekb.eg |

| Viscosity Index (VI) | Values were found to be in the range of 76 to 185, with an increase in molecular weight leading to a higher VI. | ekb.eg |

| Environmental Properties | Esters are noted for their biodegradability and low toxicity. | ekb.eg |

Thermal and Oxidative Stability Research in Lubricant Blends

The thermal and oxidative stability of a lubricant are critical performance indicators, especially in high-temperature applications. Research has shown that esters, including this compound, generally possess good thermal stability. ekb.eg However, the presence of impurities can lead to variations in the oxidation and thermal stability of esters. dtic.mil

Thermogravimetric analysis (TGA) is a common technique used to evaluate the thermal stability of these compounds. Studies on esters of 2-ethylhexanoic acid have utilized TGA to determine their decomposition temperatures, with higher initial decomposition temperatures indicating greater thermal stability. ekb.eg For instance, research on diester aviation lubricating oil revealed that thermal degradation primarily occurs through pyrolysis, leading to the cleavage of C-H and C-C bonds and the formation of lower molecular weight compounds. researchgate.net High-pressure differential scanning calorimetry has also been employed to establish that the thermal oxidation stability of certain diester oils decreases above 250°C. researchgate.net

The oxidative stability of lubricants containing 2-ethylhexyl hexanoate is also a key area of investigation. The branching in the 2-ethylhexyl group can inhibit crystallization and improve stability. wikipedia.org The development of second-generation biolubricants has focused on substituting double bonds with branching to enhance performance and stability, including oxidative stability. researchgate.net

Rheological Property Characterization of Ester-Based Lubricants

The rheological properties of lubricants, which describe how they flow and deform, are fundamental to their function. Ester-based lubricants, including those formulated with this compound, have been characterized for their rheological behavior. Studies have found that prepared esters of 2-ethylhexanoic acid exhibit Newtonian fluid behavior. ekb.egekb.eg

Viscosity is a key rheological property. The viscosity of ester-based lubricants is influenced by their molecular structure. The presence of branching in 2-ethylhexanol, for example, helps to reduce viscosity. wikipedia.org The kinematic viscosity at different temperatures (e.g., 40°C and 100°C) is measured to calculate the viscosity index, a critical parameter for lubricants used across a wide temperature range. ekb.eg Research has shown that the viscosity of lubricant blends can be tailored by incorporating esters like 2-ethylhexyl hexanoate.

Investigations as a Solvent in Chemical and Industrial Processes

Beyond its use in lubricants, this compound serves as a versatile solvent in various chemical and industrial applications.

Solvent Capabilities in Various Chemical Formulations

This compound is recognized as an industrially used organic solvent. targetmol.com It is a clear, mobile, and neutral liquid with limited miscibility in water but good miscibility with most common organic solvents. basf-petronas.com.my This property makes it a suitable solvent for a range of substances, including fats, waxes, and dyes. basf-petronas.com.my

Its low volatility is another advantageous characteristic for a solvent. thegoodscentscompany.com It is used in the formulation of paints, inks, and detergents. targetmol.com In the coatings industry, it can enhance flow and gloss in baking finishes. specialchem.com The ester's ability to dissolve various components makes it a valuable ingredient in the production of a wide array of chemical products.

Role in Enhancing Solubility in Reaction Systems

The solvent properties of this compound also play a role in enhancing the solubility of reactants in chemical systems. The ability of a solvent to dissolve reactants is crucial for the efficiency of a chemical reaction. By providing a medium in which reactants can readily mix and interact, solvents like 2-ethylhexyl hexanoate can facilitate higher reaction rates and yields.

Studies on solubility enhancement have shown that the choice of solvent system is critical. semanticscholar.orgnih.gov While direct research on the specific role of 2-ethylhexyl hexanoate in enhancing solubility in various reaction systems is specific, its general properties as a non-polar organic solvent suggest its utility in dissolving non-polar reactants. Its miscibility with other organic solvents allows for the creation of mixed-solvent systems to fine-tune solubility characteristics. basf-petronas.com.my

Diverse Applications in Chemical Product Development

This compound is a key intermediate in the production of a wide range of chemical products. Its primary use is as a feedstock in the manufacture of low-volatility esters, with di-(2-ethylhexyl) phthalate (DOP) being a significant example, used as a plasticizer for PVC. basf-petronas.com.my

The versatility of 2-ethylhexanoic acid, the precursor to the ester, highlights the broad applicability of its derivatives. It is used to produce corrosion inhibitors for automotive coolants, wood preservatives, and PVC heat stabilizers. bisleyinternational.com The esters of 2-ethylhexanoic acid are also used in the production of plasticizers for PVB films and as a raw material for polyesters in synthetic oils. bisleyinternational.com Furthermore, its metal salts are used in paint driers and as catalysts for polymerization and oxidation reactions. bisleyinternational.com

Studies as an Additive in Coatings and Paint Drying Agents

While direct research focusing exclusively on this compound in coatings is limited, the functions of its parent compounds and related esters provide significant insight into its potential applications. Esters derived from 2-ethylhexanoic acid are noted for their low volatility and excellent weather resistance, making them effective as modifiers in coating systems. In this capacity, they can improve the flow and leveling of coatings, which helps to reduce application defects like brush marks. They may also act as a plasticizing agent, enhancing the flexibility and impact resistance of the final paint film.

The more prominent role in this sector belongs to the metallic salts of the precursor, 2-ethylhexanoic acid. Metal carboxylates, such as cobalt, manganese, and zirconium salts of 2-EHA, are critical components known as "driers" in alkyd-based paints, inks, and varnishes. rsc.orgwikipedia.org These driers are catalysts that accelerate the oxidative cross-linking, or curing, of the coating's binder, ensuring it dries in a timely and uniform manner. wikipedia.orgzsmaterials-sales.com The high solubility of these metal 2-ethylhexanoates in nonpolar solvents is a key advantage. wikipedia.org

Table 1: Role of 2-EHA Derivatives in Coatings

| Compound Type | Specific Example | Function in Coatings | Reference |

|---|---|---|---|

| Metal Salt (Drier) | Cobalt(II) 2-ethylhexanoate (B8288628) | Accelerates surface drying of paint films. | wikipedia.orgzsmaterials-sales.com |

| Metal Salt (Drier) | Manganese 2-ethylhexanoate | Provides strong oxidation catalysis for through-drying. | zsmaterials-sales.com |

| Ester (Modifier) | 2-Ethylhexanoate Esters | Enhance leveling, improve flexibility, and boost adhesion. | zsmaterials-sales.com |

Research in Hydraulic Fluids and Metalworking Fluid Formulations

In the domain of industrial lubricants, this compound is considered for its properties as a base oil or a performance-enhancing additive. Esters are widely used in the formulation of synthetic lubricants due to their desirable thermal stability and lubricity. While specific studies on this ester are not abundant, the applications of its precursors and similar esters are well-documented.

The precursor, 2-ethylhexanoic acid, is a key raw material for producing polyol esters used in high-performance synthetic lubricants, engine oils, and greases. bisleyinternational.comatamankimya.com It is also used to synthesize corrosion inhibitors for automotive coolants and metalworking fluids. bisleyinternational.comatamankimya.com Other similar esters, such as 2-ethylhexyl palmitate and 2-ethylhexyl oleate, are utilized as lubricity additives or base oils in metalworking fluid formulations. turkchem.com.tr The function of these esters is to reduce friction and wear between moving parts, withstand high pressures, and maintain performance across a range of temperatures.

Catalytic Applications in Polymerization Reactions

The role of this compound in polymerization is primarily indirect, serving as a precursor or structural component for true catalytic compounds. The direct catalytic activity is associated with the metal complexes of its parent acid, 2-ethylhexanoic acid. wikipedia.org These organometallic compounds are highly soluble in organic solvents, making them effective catalysts in various polymerization reactions. wikipedia.org

A significant example is Tin(II) 2-ethylhexanoate (also known as stannous octoate), which is a widely used catalyst for the ring-opening polymerization of lactide to produce polylactic acid (PLA), a biodegradable polymer. rsc.orgwikipedia.org Similarly, Cobalt(II) 2-ethylhexanoate functions as a catalyst in the polymerization of alkyd resins, where it acts as an oil drying agent. wikipedia.orgbisleyinternational.com Rhodium 2-ethylhexanoate is another derivative used as a catalyst for hydrosilylation reactions. matthey.com

In these contexts, the "ethylhexanoate" ligand, which can be derived from the ester, is crucial for the catalyst's structure and solubility, but the ester itself is not the active catalytic species. The synthesis of these catalysts typically starts with 2-ethylhexanoic acid. wikipedia.org

Table 2: Catalytic Applications of 2-Ethylhexanoate Metal Complexes

| Catalyst | Polymerization Reaction | Application of Polymer | Reference |

|---|---|---|---|

| Tin(II) 2-ethylhexanoate | Ring-opening polymerization of polylactide | Biodegradable plastics, medical sutures | rsc.orgwikipedia.org |

| Cobalt(II) 2-ethylhexanoate | Oxidative polymerization of alkyd resins | Paints, coatings, and varnishes | wikipedia.orgbisleyinternational.com |

Investigation of its Function in Fragrance and Flavor Chemistry

The investigation into the sensory properties of this compound reveals its potential as a fragrance and flavor ingredient, although sources present conflicting information. Several chemical suppliers and databases note its use in these industries, often describing its scent as "fruity". guidechem.com This profile is consistent with many other simple and branched-chain esters, such as ethyl hexanoate, which are known for their pleasant, fruity aromas and are used extensively in the food and perfume industries. thegoodscentscompany.com The precursor alcohol, 2-ethylhexanol, is also identified as a fragrance ingredient. nih.gov

However, other sources explicitly state that this compound (under the synonym 2-octyl hexanoate) is not intended for fragrance or flavor use and is restricted to experimental or research applications. thegoodscentscompany.com A similar restriction is noted for the related compound, hexyl 2-ethylhexanoate. thegoodscentscompany.com This discrepancy indicates a lack of consensus or a highly specific and limited application in the fragrance industry.

Table 3: Reported Odor Profiles of 2-Ethylhexyl Hexanoate and Related Esters

| Compound | CAS Number | Reported Odor/Use | Reference |

|---|---|---|---|

| This compound | 16397-75-4 | Fruity odor; used in fragrances and flavors. | guidechem.com |

| This compound (as 2-octyl hexanoate) | 16397-75-4 | Not for fragrance use; for research only. | thegoodscentscompany.com |

| Hexanoic acid, 2-ethyl-, 2-ethylhexyl ester | 7425-14-1 | Fruity odor. | chemicalbook.com |

Compound Names

Table 4: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| Acetone |

| Cobalt(II) 2-ethylhexanoate |

| 2-ethylhexanal |

| 2-ethylhexanol |

| 2-Ethylhexanoic acid |

| 2-ethylhexyl acrylate |

| 2-ethylhexyl laurate |

| 2-ethylhexyl oleate |

| 2-ethylhexyl palmitate |

| 2-ethylhexyl stearate |

| Ethyl hexanoate |

| Hexanoic acid, 2-ethyl-, 2-ethylhexyl ester |

| This compound |

| hexyl 2-ethylhexanoate |

| Manganese 2-ethylhexanoate |

| Polylactic acid |

| Rhodium(II) 2-ethylhexanoate |

| Tin(II) 2-ethylhexanoate |

| Toluene |

| Vinyl-2-ethyl hexanoate |

Environmental Fate and Biogeochemical Cycling Research of Hexanoic Acid, 2 Ethylhexyl Ester

Environmental Persistence and Transport Studies

The environmental persistence of hexanoic acid, 2-ethylhexyl ester is primarily influenced by its susceptibility to hydrolysis. The ester itself is not expected to persist in environments where chemical or enzymatic hydrolysis can occur. industrialchemicals.gov.au The primary degradation products, 2-EHA and 2-EH, exhibit different environmental behaviors.

The metabolite 2-ethylhexanoic acid (2-EHA) is not considered to be persistent or bioaccumulative according to assessments by Environment Canada. ewg.orgcanada.ca It is a highly soluble substance that primarily exists in its ionized form at environmentally relevant pH levels. canada.ca

The other metabolite, 2-ethylhexanol (2-EH), is subject to degradation in the atmosphere, primarily through reactions with hydroxyl radicals, with an estimated atmospheric half-life of 1.2 days. alberta.ca In aquatic environments, its persistence is limited by volatilization and biodegradation. alberta.ca A modeling study estimated the half-life of 2-EH in a model river to be 1.7 days due to volatilization. alberta.ca

While specific data on the transport of the parent ester is limited, the properties of its metabolites provide insight into their mobility. The high solubility of 2-EHA suggests a potential for transport in water, while the volatility of 2-EH indicates it will be mobile in the atmosphere. canada.caalberta.ca

Biodegradation Pathways and Mechanisms

The biodegradation of this compound proceeds via the cleavage of its ester bond, a reaction that can be catalyzed by microbial enzymes. While specific kinetic studies on the aerobic and anaerobic degradation of this particular ester are not extensively detailed in the literature, research on analogous compounds provides significant insights.

Studies on other 2-ethylhexyl esters, such as 2-ethylhexyl nitrate (B79036) (2-EHN), have demonstrated microbial degradation. For instance, Mycobacterium austroafricanum IFP 2173 was found to degrade 2-EHN, albeit with slow growth kinetics, exhibiting a maximum specific growth rate (µmax) of 0.29 day⁻¹. ifremer.frresearchgate.net The degradation rate in these studies was limited by the transfer of the hydrophobic substrate to the microbial cells. ifremer.frresearchgate.net

The metabolite 2-EHA is considered to be readily biodegradable. canada.ca However, under anaerobic conditions, such as those in a landfill, its degradation may be limited. canada.ca The other metabolite, 2-ethylhexanol, is also known to undergo biodegradation in water. alberta.ca

Kinetic studies on the enzymatic synthesis of 2-ethylhexyl-2-ethylhexanoate using the immobilized lipase (B570770) Novozym 435 have been conducted, providing data on the rates of both esterification and hydrolysis, which underscores the enzymatic lability of the ester linkage. researchgate.net

Various microbial communities have been identified that are capable of transforming esters containing the 2-ethylhexyl group, leading to the formation of the metabolite 2-ethylhexanol. The microbial degradation of common plasticizers is considered a significant source of 2-EH in the environment. nih.gov

Specific microorganisms implicated in the breakdown of related plasticizers include:

Rhodococcus rhodochrous : This bacterium has been reported to decompose plasticizers like di(2-ethylhexyl) adipate (B1204190) (DEHA) and di(2-ethylhexyl) phthalate (B1215562) (DEHP), generating 2-EH. nih.gov

Rhodococcus ruber : Strain YC-YT1 was found to completely degrade DEHP, transforming it into mono(2-ethylhexyl) phthalate (MEHP) and subsequently phthalate (PA), which it used for cell growth. researchgate.net

Mycobacterium sp. : This genus also participates in the decomposition of DEHP to produce 2-EH. nih.gov A specific strain, Mycobacterium austroafricanum IFP 2173, was shown to be the most effective degrader of 2-ethylhexyl nitrate among several strains tested. researchgate.netresearchgate.net

Aspergillus versicolor : This fungus, when cultivated in indoor dust, was found to generate several microbial volatile organic compounds, including 2-EH. nih.gov

While these studies focus on other esters, they demonstrate the widespread capability of environmental microorganisms to metabolize the 2-ethylhexyl moiety, suggesting that similar microbial communities would be involved in the biotransformation of this compound.

Hydrolysis and Metabolite Formation in Environmental Media

The primary transformation pathway for this compound in the environment is its hydrolysis into 2-ethylhexanoic acid (2-EHA) and 2-ethylhexanol (2-EH). industrialchemicals.gov.auindustrialchemicals.gov.au This reaction can occur through both chemical and enzymatic processes mediated by ubiquitous esterase enzymes in microorganisms. industrialchemicals.gov.au

The formation of these metabolites is well-documented from the degradation of various other commercially used 2-ethylhexyl esters. For example, the hydrolysis of di(2-ethylhexyl) phthalate (DEHP) is a known source of 2-EH in indoor environments, which can then be oxidized to 2-EHA. nih.govnih.gov Similarly, the biodegradation of 2-ethylhexyl nitrate by M. austroafricanum IFP 2173 was shown to yield 2-ethylhexanol, which was subsequently oxidized to 2-ethylhexanoic acid. researchgate.net Although 2-ethylhexanoic acid was produced, it was not further biodegraded by this particular strain. ifremer.frresearchgate.net

The detection of 2-EHA and 2-EH in various environmental compartments confirms their formation from precursor compounds. canada.canih.gov

The degradation products of this compound are found distributed across various environmental media, largely as a result of the widespread use and breakdown of plasticizers and other industrial chemicals. nih.gov

2-Ethylhexanoic acid has been detected in environmental samples from diverse locations. A Canadian study found 2-EHA in precipitation, surface waters, and river sediment. canada.ca The presence of these metabolites is considered to be an indicator of the breakdown of larger plasticizer molecules. canada.canih.gov

Table 1: Environmental Concentrations of 2-Ethylhexanoic Acid (2-EHA)

| Environmental Medium | Location | Concentration | Reference |

|---|---|---|---|

| River Sediment | Eastern Canada | 0.110 mg/kg | canada.ca |

| Wastewater Treatment Plant Sludge | Québec, Canada | 2 - 228 mg/kg | canada.ca |

| Wastewater Treatment Plant Influent | Québec, Canada | 0.004 - 0.068 mg/L | canada.ca |

The environmental impact of these metabolites is a subject of concern, as they have been shown to exhibit toxicity. While the parent plasticizers may not show acute toxicity, their breakdown products, 2-EHA and 2-EH, have demonstrated acute toxicity in various aquatic species. nih.gov

Table 2: Ecotoxicity of Metabolites

| Metabolite | Test Organism | Effect | Reference |

|---|---|---|---|

| 2-EHA and 2-EH | Microtox | Acute Toxicity | nih.gov |

| 2-EHA and 2-EH | Daphnia (Water Flea) | Acute Toxicity | nih.gov |

| 2-EHA and 2-EH | Rainbow Trout | Acute Toxicity | nih.gov |

| 2-EHA and 2-EH | Fathead Minnow | Acute Toxicity | nih.gov |

Given the ubiquity of plasticizers, it is expected that their more recalcitrant and toxic metabolites will also be widespread in the environment. nih.gov

Bioaccumulation and Biomagnification Potential of this compound

The potential for a chemical substance to accumulate in living organisms and become more concentrated at higher levels of the food chain is a critical aspect of its environmental risk assessment. For this compound, this potential has been evaluated primarily through computational modeling and by considering the behavior of its hydrolysis products, 2-ethylhexanoic acid and 2-ethylhexanol.

Detailed Research Findings

Direct experimental data on the bioaccumulation of this compound is limited. However, various quantitative structure-activity relationship (QSAR) models have been used to estimate its bioconcentration factor (BCF), which is an indicator of a substance's tendency to concentrate in an organism from the surrounding water.

Several databases and predictive models have provided a range of BCF values for this compound. For instance, estimates have been calculated using the Chemspider database, the SciFinder database, the BCFBAF program from Estimation Programs Interface, and the ACD/I-Lab predictive module. These models have yielded BCF values of 573.05, 775, 205.5 L/kg, and 947, respectively. nih.gov A key executive summary from one assessment, utilizing the BCFBAF model, highlighted a BCF of 205.5 L/kg whole body weight. nih.gov This value is below the general bioaccumulation threshold of 2000 L/kg, suggesting that the substance is not expected to significantly bioaccumulate in the food chain. nih.gov

Further supporting the assessment of low bioaccumulation potential is the behavior of the hydrolysis products of this compound: 2-ethylhexanoic acid and 2-ethylhexanol. The substance is expected to break down into these components through chemical or enzymatic processes.

For 2-ethylhexanoic acid, an estimated BCF of 3 has been calculated in fish, using a log Kow of 2.64 and a regression-derived equation. nih.gov According to a standard classification scheme, this low BCF value suggests that the potential for bioconcentration in aquatic organisms is low. nih.gov A screening assessment by the Canadian government also concluded that 2-ethylhexanoic acid does not meet the criteria for bioaccumulation. canada.ca

Similarly, 2-ethylhexanol is considered to have a low potential for bioaccumulation. ashland.com The Joint Group of Experts on the Scientific Aspects of Marine Environmental Protection (GESAMP) has assigned a bioaccumulation hazard profile of '0', indicating a low potential for bioaccumulation in the marine environment. noaa.gov

Environment Canada has also stated that Ethylhexyl Ethylhexanoate, another name for this compound, is not suspected to be bioaccumulative. ewg.org There is currently no available research to suggest that this compound has the potential for biomagnification, the process whereby the concentration of a substance increases in organisms at successively higher levels in a food chain.

Data on Predicted Bioconcentration Factors (BCF)

| Parameter | Value | Model/Source | Reference |

|---|---|---|---|

| Predicted BCF | 573.05 | Chemspider database | nih.gov |

| Predicted BCF | 775 | SciFinder database | nih.gov |

| Predicted BCF | 205.5 L/kg whole body w.w. | BCFBAF Program of Estimation Programs Interface | nih.gov |

| Predicted BCF | 947 | ACD/I-Lab predictive module | nih.gov |

| Estimated BCF (for 2-ethylhexanoic acid) | 3 | Regression-derived equation based on log Kow | nih.gov |

| GESAMP Bioaccumulation Hazard Profile (for 2-ethylhexanol) | 0 | CAMEO Chemicals | noaa.gov |

Theoretical and Computational Chemistry Studies of Hexanoic Acid, 2 Ethylhexyl Ester

Molecular Structure and Conformation Analysis through Computational Methods

The molecular structure of Hexanoic acid, 2-ethylhexyl ester (C14H28O2) consists of a hexanoic acid backbone esterified with a 2-ethylhexyl alcohol. nih.govnist.gov This structure, with its branched alkyl chain, gives rise to a number of possible conformations. Computational methods are essential for exploring the potential energy surface of the molecule and identifying its most stable conformers.

Table 1: Computed Molecular Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C14H28O2 | nih.govnist.gov |

| Molecular Weight | 228.37 g/mol | nih.govnist.gov |

| IUPAC Name | 2-ethylhexyl hexanoate (B1226103) | nih.gov |

| InChIKey | QRNFTMKPBPCPJO-UHFFFAOYSA-N | nih.govnist.gov |

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic properties and reactivity of molecules like this compound. researchgate.netacs.org While specific DFT studies on this exact ester are not widely published, the principles can be inferred from studies on similar ester molecules. acs.orgresearchgate.net

These calculations can determine a range of important parameters. The distribution of electron density, for instance, can be visualized through electrostatic potential maps, which highlight the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. For an ester, the oxygen atoms of the carbonyl group are expected to be regions of high electron density, making them susceptible to electrophilic attack.

Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. A larger gap generally implies higher stability and lower reactivity. Other calculated descriptors such as ionization potential, electron affinity, and dipole moment provide further insights into the molecule's behavior in chemical reactions and under the influence of electric fields. researchgate.net

Prediction of Environmental Behavior and Fate Parameters via QSAR Models

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the physicochemical properties, environmental fate, and toxicity of chemicals based on their molecular structure. researchgate.netnih.gov For this compound, QSAR models can be employed to estimate important environmental parameters, especially in the absence of extensive experimental data. nih.gov

The Canadian government, for instance, has used analogue approaches in their risk assessments of similar compounds like 2-ethylhexyl-2-ethylhexanoate, relying on data from the parent acid (2-ethylhexanoic acid) and alcohol (2-ethylhexanol) to predict its properties. canada.cacanada.ca This highlights the utility of structure-based predictions.

QSAR models for environmental fate can predict properties such as:

Biodegradability: Predicting whether the substance will be broken down by microorganisms in the environment. Esters are generally susceptible to hydrolysis, which would be the initial step in their biodegradation.

Octanol-Water Partition Coefficient (Kow): This parameter indicates the tendency of a chemical to partition between an organic phase (octanol) and water, which is crucial for assessing its bioaccumulation potential.

Soil Adsorption Coefficient (Koc): This predicts how strongly a chemical will adsorb to soil and sediment.

These models work by correlating calculated molecular descriptors (e.g., molecular weight, volume, surface area, and electronic properties) with experimentally determined properties of a training set of molecules. researchgate.net For substances like lubricant additives, QSAR can also be used to predict their performance and degradation characteristics. lsu.edu

Molecular Dynamics Simulations for Material Interactions

Molecular Dynamics (MD) simulations provide a dynamic, atomistic-level view of how molecules behave and interact over time. nih.gov For this compound, MD simulations are particularly valuable for understanding its behavior as a lubricant. nih.govmdpi.com

In the context of lubrication, MD simulations can model the interactions between the ester molecules and solid surfaces (e.g., iron or iron oxide). preprints.org These simulations can reveal how the ester molecules adsorb onto the surface, how they orient themselves under shear, and how they contribute to the formation of a lubricating film that reduces friction and wear. The branched structure of the 2-ethylhexyl group can influence the packing of the molecules at the interface, affecting the properties of the lubricant film.

MD simulations can also be used to study the bulk properties of the liquid, such as viscosity and density, and how these are affected by temperature and pressure. nih.gov Furthermore, these simulations can be used to investigate the interactions of this compound with other components in a formulation, such as other base oils, additives, or contaminants like water. mdpi.com By understanding these interactions at a molecular level, it is possible to design more effective lubricant formulations. The behavior of similar molecules in complex environments, such as lipid membranes, has also been studied using MD, providing insights into how these types of molecules partition and orient themselves in different phases. mdpi.com

Q & A

Q. What are the standard synthetic routes for preparing hexanoic acid, 2-ethylhexyl ester, and how do reaction conditions influence yield and purity?

The ester can be synthesized via acid-catalyzed esterification of 2-ethylhexanol with hexanoic acid or transesterification of hexanoic acid derivatives (e.g., methyl hexanoate) with 2-ethylhexanol. Key parameters include temperature (80–120°C), catalyst type (e.g., sulfuric acid or lipases), and molar ratios of reactants. Monitoring reaction progress via gas chromatography (GC) with flame ionization detection (FID) is recommended to optimize yield and minimize side products like diesters or unreacted alcohols .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation. Key signals include the ester carbonyl (~170 ppm in ¹³C NMR) and the branching pattern of the 2-ethylhexyl group. Mass spectrometry (MS) using electron ionization (EI) at 70 eV provides fragmentation patterns for molecular weight validation (e.g., m/z 172 for molecular ion [M]⁺ in ethyl hexanoate analogs). Infrared (IR) spectroscopy confirms the ester C=O stretch (~1740 cm⁻¹) .

Q. How can impurities or isomerism in this compound be identified and quantified?

High-performance liquid chromatography (HPLC) with a C18 column and UV detection (210–220 nm) resolves isomers and impurities. For chiral impurities, chiral GC columns or liquid chromatography-mass spectrometry (LC-MS) with polar stationary phases are recommended. Reference standards and spiked samples aid in peak identification .

Advanced Research Questions

Q. What experimental strategies mitigate volatility-related losses during gas chromatographic analysis of this compound?

Volatility challenges in GC can be addressed by:

Q. How does this compound behave in copolymerization systems, and what analytical methods track its incorporation?

The ester acts as a plasticizing comonomer in acrylic polymers (e.g., with methyl methacrylate or vinyl acetate). Fourier-transform infrared (FTIR) spectroscopy monitors C=O band shifts to confirm copolymer formation. Gel permeation chromatography (GPC) evaluates molecular weight distribution, while differential scanning calorimetry (DSC) assesses glass transition temperature (Tg) changes due to copolymerization .

Q. What factors influence the hydrolytic stability of this compound under varying pH and temperature conditions?

Hydrolysis rates depend on:

- pH : Acidic/basic conditions accelerate ester cleavage via acid- or base-catalyzed mechanisms.

- Temperature : Arrhenius modeling predicts degradation kinetics (e.g., activation energy ~50–70 kJ/mol).

- Solvent polarity : Polar solvents (e.g., water/ethanol mixtures) enhance hydrolysis. Monitor via kinetic studies using HPLC or titration .

Q. How can computational chemistry predict physicochemical properties of this compound for material design?

Quantum chemistry calculations (e.g., density functional theory, DFT) estimate logP (lipophilicity), solubility parameters, and Hansen solubility spheres. Tools like COSMO-RS predict partitioning behavior in solvents. Molecular dynamics simulations model diffusion coefficients in polymer matrices .

Data Contradictions and Resolution

Q. Discrepancies in reported recovery efficiencies for hexanoic acid derivatives during GC analysis: How to reconcile?

Recovery efficiency inversely correlates with compound volatility. For this compound (moderate volatility), PDMS membrane recovery ranges from 50–80%, depending on sampling time (5–120 min). Standardize protocols using internal standards (e.g., deuterated analogs) and validate with NIST reference data .

Q. Conflicting reports on isomerization during storage: What storage conditions ensure stability?

Isomerization (e.g., branching rearrangements) occurs at >4°C or under prolonged light exposure. Store samples at 4°C in amber vials with inert gas (N₂/Ar). Confirm stability via periodic GC-MS checks over 30 days .

Methodological Recommendations

- Synthesis Optimization : Use lipase catalysts (e.g., Candida antarctica lipase B) for enantioselective esterification under mild conditions .

- Polymer Analysis : Combine GPC with matrix-assisted laser desorption/ionization (MALDI)-MS for precise copolymer characterization .

- Quantitative Analysis : Employ stable isotope dilution assays (SIDA) with ¹³C-labeled esters to enhance GC-MS accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.